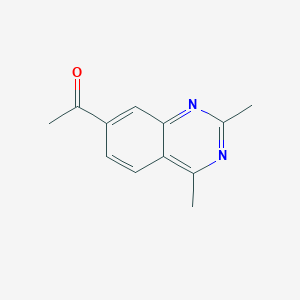

1-(2,4-Dimethylquinazolin-7-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

7471-78-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-(2,4-dimethylquinazolin-7-yl)ethanone |

InChI |

InChI=1S/C12H12N2O/c1-7-11-5-4-10(8(2)15)6-12(11)14-9(3)13-7/h4-6H,1-3H3 |

InChI Key |

LPFOCMNNWUGZIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Quinazoline (B50416) Scaffold Construction

The formation of the bicyclic quinazoline ring system can be achieved through a variety of classical and modern synthetic routes. These methods generally involve the construction of the pyrimidine ring onto a pre-existing, appropriately substituted benzene derivative.

Classical and Modern Synthesis Routes for Quinazoline Core

The assembly of the quinazoline core is a well-established area of heterocyclic chemistry, with numerous named reactions and novel methodologies developed for its construction. These strategies can be broadly categorized into condensation and intramolecular cyclization pathways.

The Niementowski quinazoline synthesis is a classical and widely utilized method that involves the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolinone). wikipedia.org This reaction, first reported by Stefan von Niementowski in 1895, provides a straightforward route to the quinazolinone core, which can then be further modified to produce fully aromatic quinazolines. wikipedia.orgresearchgate.net

The reaction conditions often require high temperatures, although microwave-assisted protocols have been developed to reduce reaction times and improve yields. researchgate.netijarsct.co.in Variations of the Niementowski reaction have expanded its scope, for instance, by reacting anthranilic acid with other carbonyl compounds like ketones or β-ketoesters. ijarsct.co.inwikipedia.orgarkat-usa.org These related condensation reactions provide access to a diverse range of substituted quinoline (B57606) and quinazolinone derivatives.

Table 1: Overview of Niementowski and Related Condensation Reactions

| Reaction Type | Starting Materials | Product | Key Features |

|---|---|---|---|

| Classical Niementowski | Anthranilic Acid + Amide | 4-Oxo-3,4-dihydroquinazoline | High-temperature thermal condensation. wikipedia.org |

| Microwave-Assisted | Anthranilic Acid + Amide/Urea | 4-Oxo-3,4-dihydroquinazoline | Reduced reaction times, often solvent-free. researchgate.netijarsct.co.in |

| Quinoline Synthesis Variant | Anthranilic Acid + Ketone/Aldehyde | γ-Hydroxyquinoline | Similar to Friedländer synthesis; high temperatures. wikipedia.org |

| β-Ketoester Condensation | Anthranilic Acid + Ethyl Acetoacetate | Pyrano[3,2-c]quinoline-2,5-dione | Can lead to alternative fused-ring systems instead of the expected quinolone. arkat-usa.org |

Modern synthetic strategies often rely on intramolecular cyclization reactions, which offer high efficiency and control over the final structure. These methods typically involve the formation of a key bond to close the pyrimidine ring from an open-chain precursor.

Common intramolecular cyclization approaches include:

Cyclization of o-Aminobenzamides: Ortho-aminobenzamides can be cyclized with various C1 sources, such as aldehydes or alcohols, often under oxidative conditions, to yield quinazolinones. researchgate.net Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines also provides an efficient route to quinazolinone products. nih.gov

Annulation of 2-Aminoaryl Ketones or Nitriles: 2-Amino-substituted benzonitriles or ketones are versatile precursors. For example, acid-mediated [4+2] annulation between 2-amino aryl ketones and N-benzyl cyanamides can produce 2-aminoquinazoline derivatives. mdpi.com Similarly, palladium-catalyzed reactions of 2-aminobenzonitriles with boronic acids and orthoesters provide access to 4-arylquinazolines. organic-chemistry.org

Base-Promoted Cyclization: A transition-metal-free approach involves the Cesium Carbonate (Cs₂CO₃)-promoted reaction of ortho-fluorobenzamides with amides. The reaction proceeds via an initial SNAr reaction followed by an intramolecular cyclization to construct the quinazolin-4-one ring. nih.gov

Synthetic Protocols for 1-(2,4-Dimethylquinazolin-7-yl)ethanone

A direct, single-pot synthesis for this compound is not prominently described in the literature. Therefore, a plausible synthetic route would involve a multi-step process that constructs the quinazoline ring from a precursor already bearing the C7-acetyl group. A direct Friedel-Crafts acylation on a pre-formed 2,4-dimethylquinazoline is unlikely to be effective due to the deactivating nature of the pyrimidine ring nitrogens towards the Lewis acid catalyst and unfavorable regioselectivity.

A logical retrosynthetic approach would start from an appropriately substituted aniline, such as 2-amino-4-acetylbenzonitrile.

Proposed Synthetic Pathway:

Preparation of the Precursor: The key starting material, 2-amino-4-acetylbenzonitrile, can be synthesized from commercially available 4-aminoacetophenone through functional group manipulations, including protection of the amine, introduction of a nitrile group, and subsequent deprotection.

Formation of the Quinazoline Ring: The 2-amino-4-acetylbenzonitrile precursor can be elaborated to form the target quinazoline. A potential method involves a two-step sequence:

Step A (Formation of the 4-Methyl Group): Reaction of the 2-aminobenzonitrile derivative with a methyl Grignard reagent (CH₃MgBr) would attack the nitrile to form an intermediate ketimine.

Step B (Installation of the 2-Methyl Group and Cyclization): The intermediate from Step A could then be acylated with acetic anhydride or acetyl chloride. The resulting N-acylated intermediate would be primed to undergo an acid- or base-catalyzed intramolecular cyclization, followed by dehydration, to yield the fully aromatic this compound. This type of cyclization of an N-acyl-aminoketone derivative is a known strategy for forming substituted quinazolines.

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its structure can be further modified. The regioselectivity of these modifications is dictated by the inherent electronic properties of the quinazoline ring system, which contains both an electron-rich benzene ring and an electron-deficient pyrimidine ring.

Modification at the Quinazoline Ring System (e.g., 2-, 4-, 7-positions)

The different positions on the quinazoline scaffold exhibit distinct reactivities, allowing for selective functionalization.

Modification at the 2- and 4-Positions: The C2 and C4 positions are part of the electron-deficient pyrimidine ring. They are highly susceptible to nucleophilic aromatic substitution (SNAr) , particularly when substituted with a good leaving group like a halogen. Numerous studies show that in 2,4-dichloroquinazoline precursors, the C4 position is the most reactive site for nucleophilic attack, allowing for sequential and regioselective substitution. nih.govsemanticscholar.orgresearchgate.net This provides a powerful handle for introducing a wide variety of amine, oxygen, or sulfur-based nucleophiles at these positions.

Modification at the 7-Position: The C7 position is part of the benzene ring. This ring is more susceptible to electrophilic aromatic substitution than the pyrimidine ring. However, theoretical and experimental studies indicate that the order of reactivity for electrophilic attack on the benzene portion of the quinazoline ring is 8 > 6 > 5 > 7. This makes the C7 position the least reactive site on the carbocyclic ring for electrophilic substitution. Therefore, introducing substituents at C7 via reactions like nitration or Friedel-Crafts acylation on an unsubstituted quinazoline is challenging and would likely result in a mixture of isomers with low yields of the 7-substituted product. This underscores why the most practical approach to obtaining 7-substituted quinazolines, such as the title compound, is to begin the synthesis with a benzene-based precursor that already contains the desired substituent. The acetyl group at the C7 position, once installed, can itself be a site for further chemical transformations, such as reduction to an ethyl or alcohol group, or elaboration into other functional moieties.

Table 2: Summary of Regioselective Functionalization Strategies for the Quinazoline Ring

| Position(s) | Reaction Type | Reactivity | Common Reagents/Conditions | Resulting Modification |

|---|---|---|---|---|

| C2, C4 | Nucleophilic Aromatic Substitution (SNAr) | High (C4 > C2) | Amines, Alkoxides, Thiolates on a 2,4-dichloroquinazoline precursor. nih.govsemanticscholar.org | Introduction of amino, alkoxy, or thioether groups. |

| C5, C6, C7, C8 | Electrophilic Aromatic Substitution | Moderate (Reactivity: 8 > 6 > 5 > 7) | Nitrating agents (e.g., HNO₃/H₂SO₄). Friedel-Crafts conditions are often problematic. | Introduction of nitro or other electrophilic groups, primarily at C8 and C6. |

| C7 (Acetyl Group) | Carbonyl Chemistry | High | Reducing agents (e.g., NaBH₄), Grignard reagents, Wittig reagents. | Conversion of the acetyl group to alcohol, alkyl, or alkene functionalities. |

Introduction of Heterocyclic and Aromatic Moieties

The introduction of additional heterocyclic and aromatic moieties to the this compound framework can be achieved through various cross-coupling reactions, leveraging the inherent reactivity of the quinazoline core or through pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For instance, if a halogen atom, such as bromine or chlorine, were present on the quinazoline ring of this compound, it would serve as a versatile handle for introducing a wide array of aromatic and heterocyclic groups via Suzuki, Stille, or Negishi coupling reactions. The regioselective activation of polyhalogenated quinazolines has been demonstrated, often showing preferential reactivity at the C4 position, followed by C2 and then other positions on the benzene ring. nih.gov This selectivity allows for a controlled and stepwise introduction of different substituents.

In a hypothetical scenario where a chloro-substituted precursor to this compound is used, a Suzuki coupling could be employed to introduce a phenyl group. The reaction would typically involve the chloroquinazoline derivative, an arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base.

A representative reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 7-acetyl-4-chloro-2-methylquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 7-acetyl-2-methyl-4-phenylquinazoline |

Similarly, heterocyclic moieties can be introduced. For example, a Stille coupling with a heteroarylstannane could be utilized. These reactions offer a broad scope for creating diverse derivatives with potential applications in medicinal chemistry and materials science.

Chiral Synthesis and Stereochemical Considerations

The compound this compound is an achiral molecule as it does not possess any stereocenters and lacks any elements of chirality such as an axis or plane of chirality. Therefore, its synthesis does not require stereochemical control.

However, chiral derivatives of this compound could be conceptualized. For instance, the introduction of a chiral heterocyclic or aromatic moiety, or the chemical transformation of the acetyl group into a chiral functional group, would result in a chiral molecule. In such cases, stereoselective synthetic methods would be necessary to control the stereochemistry of the newly formed chiral center. Asymmetric synthesis, perhaps employing chiral catalysts or auxiliaries, would be a pertinent strategy. For example, N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis has been reported for the creation of axially chiral quinazolinone derivatives. chemrxiv.orgchemrxiv.org While not directly applicable to the achiral target compound, this demonstrates that chiral quinazoline-based structures can be accessed through modern catalytic methods.

Reaction Mechanisms and Optimized Synthesis Conditions

The synthesis of this compound can be envisioned through a multi-step process. A plausible route involves the initial construction of the 2,4-dimethylquinazoline core, followed by the introduction of the acetyl group at the 7-position. The optimization of this synthetic sequence would depend on the careful selection of catalysts, solvents, temperature, and reagents.

A likely synthetic approach is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide. wikipedia.org In this case, a suitably substituted anthranilic acid would be reacted with acetamide or a related reagent to form the quinazoline ring. Following the formation of the 2,4-dimethylquinazoline, a Friedel-Crafts acylation could be employed to introduce the acetyl group at the C7 position. sigmaaldrich.cnwikipedia.org

Exploration of Catalyst Systems

Palladium-Catalyzed Cross-Coupling: For the introduction of aromatic and heterocyclic moieties as discussed in section 2.2.2, palladium catalysts are paramount. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For instance, in Suzuki couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. mdpi.com The ligand can significantly influence the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nobelprize.org

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions: NHCs have emerged as powerful organocatalysts in a variety of organic transformations. nih.gov In the context of quinazoline synthesis, NHCs have been utilized in benzannulation strategies to construct the quinazoline-2,4-dione core. acs.org They have also been employed in the atroposelective synthesis of N-N axially chiral 3-amino quinazolinones. chemrxiv.orgchemrxiv.org While not directly involved in the proposed synthesis of this compound, the versatility of NHC catalysis suggests its potential for developing novel synthetic routes to functionalized quinazolines.

Lewis Acid Catalysis in Friedel-Crafts Acylation: The introduction of the acetyl group onto the 2,4-dimethylquinazoline ring would likely proceed via a Friedel-Crafts acylation. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org The Lewis acid activates the acylating agent (e.g., acetyl chloride or acetic anhydride) by forming a complex, which generates a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of the quinazoline. A stoichiometric amount of the Lewis acid is often required because the product ketone can also form a complex with the catalyst. wikipedia.org

Influence of Solvents, Temperature, and Reagents on Reaction Yield and Selectivity

The efficiency of the synthetic steps towards this compound would be highly dependent on the reaction conditions.

Solvents: The choice of solvent can significantly impact reaction rates and yields. For palladium-catalyzed cross-coupling reactions, solvent systems often consist of a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution. The solvent's polarity and ability to dissolve both the organic and inorganic reagents are critical. In Friedel-Crafts acylation, non-polar solvents like dichloromethane or carbon disulfide are often used to avoid reaction with the Lewis acid catalyst.

Temperature: Temperature plays a crucial role in overcoming the activation energy of the reaction. The Niementowski synthesis often requires elevated temperatures. wikipedia.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of quinazolinones by enabling rapid heating to high temperatures. nih.gov For palladium-catalyzed reactions, the temperature needs to be carefully controlled to ensure catalyst stability and prevent side reactions.

Reagents: The nature of the reagents is fundamental to the success of the synthesis. In a potential Niementowski synthesis, the choice of the amide will determine the substituent at the 2-position. For the introduction of the acetyl group, the reactivity of the acylating agent (acetyl chloride being more reactive than acetic anhydride) will influence the reaction conditions. The concentration of reagents also plays a role in reaction kinetics.

The following table provides a hypothetical summary of the influence of various parameters on the yield of a Friedel-Crafts acylation to produce this compound.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ (1.1 eq) | CS₂ | 25 | 65 |

| 2 | AlCl₃ (1.1 eq) | DCM | 25 | 70 |

| 3 | AlCl₃ (2.0 eq) | DCM | 25 | 85 |

| 4 | FeCl₃ (1.1 eq) | DCM | 25 | 40 |

| 5 | AlCl₃ (2.0 eq) | DCM | 0 | 75 |

Novel Synthetic Route Development and Green Chemistry Principles

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. For the synthesis of this compound and its derivatives, several green chemistry principles could be applied.

Microwave-Assisted Synthesis: As mentioned, microwave irradiation can significantly accelerate many organic reactions, including the synthesis of quinazolines. nih.gov This technique often leads to higher yields, shorter reaction times, and can sometimes be performed under solvent-free conditions, reducing the environmental impact.

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. The development of more efficient and recyclable catalysts for quinazoline synthesis is an active area of research. For example, the use of solid-supported catalysts could simplify product purification and allow for catalyst reuse.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy by reducing the need for intermediate purification steps.

Safer Solvents and Reagents: The development of synthetic routes that utilize less hazardous solvents and reagents is a key goal of green chemistry. For instance, exploring the use of ionic liquids or water as reaction media for quinazoline synthesis could offer greener alternatives to traditional volatile organic solvents. Research into metal- and halogen-free methodologies for reactions like Friedel-Crafts acylation is also a promising avenue.

In Vitro Evaluation of Biological Effects in Model Systems

Antiproliferative Activity in Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of 2,4-disubstituted quinazoline derivatives across a wide range of human cancer cell lines.

Studies on various 2,4-disubstituted quinazoline derivatives have shown significant cytotoxic activity against multiple cancer cell lines. For instance, a series of newly synthesized 2,4-disubstituted quinazolines were evaluated for their in vitro anticancer activity against human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma cell lines, with some compounds showing moderate to significant activity semanticscholar.org. Another study on 2,4-disubstituted quinazoline derivatives demonstrated high cytotoxicity against human nasopharyngeal cancer (CNE-2), human prostatic carcinoma (PC-3), and human liver cancer (SMMC-7721) cell lines nih.gov. Furthermore, certain 2-arylamino-4-alkylaminoquinazoline derivatives have shown potent inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) semanticscholar.org. These findings underscore the broad-spectrum antiproliferative potential of the 2,4-disubstituted quinazoline scaffold.

The antiproliferative activity of 2,4-disubstituted quinazoline derivatives is typically concentration-dependent, with IC50 values often in the micromolar range. For example, one of the most potent 2,4-disubstituted quinazoline derivatives exhibited IC50 values of 9.3 ± 0.2 μM against CNE-2 cells, 9.8 ± 0.3 μM against PC-3 cells, and 10.9 ± 0.2 μM against SMMC-7721 cells nih.gov. In another study, a specific 2,4-disubstituted quinazoline, compound 5a, demonstrated a significant anticancer activity with an IC50 value of 5.33 µM/ml against the human adenocarcinoma cell line semanticscholar.org. These results indicate that compounds based on the 2,4-disubstituted quinazoline core can effectively inhibit cancer cell proliferation at pharmacologically relevant concentrations.

Molecular Target Identification and Validation

The anticancer effects of quinazoline derivatives are attributed to their interaction with various molecular targets that are crucial for cancer cell survival and proliferation.

Quinazoline derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular signaling pathways. Many quinazoline-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy mdpi.comnih.govekb.egekb.egmdpi.com. Some derivatives also exhibit inhibitory activity against other kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) ekb.egmdpi.com. The development of dual inhibitors targeting both EGFR and VEGFR-2 is an active area of research mdpi.comekb.eg. Beyond kinases, other enzymes have also been identified as targets for quinazoline derivatives.

Interactive Data Table: Kinase Inhibition by Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Reversible binding to the ATP-binding site, leading to inhibition of downstream signaling. |

| 2,4-Disubstituted Quinazolines | EGFR, HER2 | Potent inhibitory effects on both kinases, demonstrating broad antiproliferative properties. |

| Quinazolin-4-ones | VEGFR-2 | Thioacetyl-benzohydrazide derivatives showed significant inhibitory potential. |

| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met, VEGFR-2 | Dual inhibitors with significant efficacy against colon cancer cell lines. |

In addition to enzyme inhibition, quinazoline derivatives can exert their anticancer effects by interacting with other crucial cellular proteins.

One of the well-established mechanisms of action for some quinazoline derivatives is the inhibition of tubulin polymerization. These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.govnih.govresearchgate.netmdpi.com.

Furthermore, some quinazoline derivatives have been identified as topoisomerase inhibitors. Topoisomerases are essential enzymes involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death nih.govnih.govmdpi.com. Both topoisomerase I and II have been reported as targets for different classes of quinazoline compounds nih.gov. For instance, certain 6,7-disubstituted-quinazolin-5,8-diones have been designed as topoisomerase inhibitors nih.gov, and some tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase IIα acs.org.

Interactive Data Table: Protein Interactions of Quinazoline Derivatives

| Compound Class | Interacting Protein | Mechanism of Action |

| Biarylaminoquinazolines | Tubulin | Bind to the colchicine site, inhibiting tubulin polymerization. |

| Tetrahydroquinazolines | Topoisomerase IIα | Inhibit DNA relaxation without acting as poisons. |

| Benzoquinazolines | Topoisomerase I and II | Dual inhibitory activity leading to DNA damage. |

Cellular Pathway Modulation

No specific data is available in the public domain regarding the effects of this compound on cell cycle progression.

There is no available research detailing the pro-apoptotic activity or the effect on markers such as p53 for this compound.

Information on the interaction of this compound with DNA structures like G-quadruplexes or its effect on topoisomerase enzymes is not present in the reviewed literature.

Specific studies detailing the impact of this compound on cellular processes such as microtubule dynamics, mitochondrial function, oxidative stress, metastasis, or vascularization could not be found.

In Vivo Preclinical Models for Activity Assessment

There is no published data on the evaluation of this compound in xenograft tumor models.

Preclinical Biological Investigations and Mechanistic Elucidation

Evaluation of Biological Efficacy in Disease Progression

Extensive literature searches did not yield specific preclinical studies evaluating the biological efficacy of the compound 1-(2,4-Dimethylquinazolin-7-yl)ethanone in disease progression. While the broader class of quinazoline (B50416) derivatives has been a subject of interest in medicinal chemistry for a range of biological activities, including anticancer and anti-inflammatory properties, research detailing the effects of this specific molecule on disease models is not publicly available in the retrieved sources.

For instance, studies on other 2,4-disubstituted quinazoline derivatives have shown mechanisms of action such as the downregulation of ribosomal RNA synthesis, leading to cancer cell apoptosis. nih.gov Another investigation into a series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives reported anti-inflammatory and analgesic effects through the inhibition of COX-1/2 enzymes.

However, these findings are related to the general quinazoline scaffold and cannot be directly attributed to this compound without specific experimental evidence. The unique substitution pattern of this compound, with dimethyl groups at positions 2 and 4 and an ethanone (B97240) group at position 7, would significantly influence its physicochemical properties and, consequently, its biological activity and mechanism of action.

Without dedicated preclinical investigations on this compound, it is not possible to provide detailed research findings or data tables on its efficacy in any disease progression models. Further research is required to elucidate the potential therapeutic effects and mechanistic pathways of this particular chemical entity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic SAR Analysis of Quinazoline (B50416) Scaffold Modifications

A systematic analysis of the quinazoline scaffold, using 1-(2,4-Dimethylquinazolin-7-yl)ethanone as a reference structure, allows for a detailed understanding of how modifications at key positions dictate the molecule's biological profile.

2-Position: In the reference compound, this position is occupied by a methyl group. In many quinazoline-based inhibitors, this position interacts with a hydrophobic pocket in the target protein. While some series have shown that larger aryl groups can be accommodated, a small alkyl group like methyl is a common feature. Modifications at this position are a key strategy in drug design to optimize binding affinity and selectivity. For instance, in some series, replacing the methyl group with larger or more complex moieties has been explored to probe the extent of the binding pocket.

4-Position: This is arguably one of the most critical positions for the biological activity of many quinazoline derivatives, particularly in the context of kinase inhibition. The parent structure of many FDA-approved kinase inhibitors, such as gefitinib and erlotinib, features a 4-anilino group which is essential for binding to the hinge region of the kinase domain. The presence of a small methyl group in this compound, instead of the larger anilino moiety, suggests a different binding mode or a different class of biological targets altogether compared to these well-known EGFR inhibitors.

7-Position: The benzene portion of the quinazoline ring, particularly positions 6 and 7, is often modified to enhance potency and improve physicochemical properties like solubility. These positions are typically solvent-exposed in many kinase binding sites. nih.gov SAR studies have shown that introducing bulky or hydrophilic substituents at the 6- or 7-positions can be favorable for biological activity. mdpi.com The 7-acetyl group on the reference compound contains a carbonyl oxygen that can act as a hydrogen bond acceptor, potentially forming interactions with the target protein or improving solubility. The enhancement of inhibitory efficacy is often seen with specific substitutions at positions 6 and 7 of the quinazoline ring. ekb.eg

The following table summarizes the general impact of substitutions at these key positions based on broad studies of the quinazoline scaffold.

| Ring Position | Common Substituents in Active Analogs | General Impact on Biological Activity |

| 2-Position | Methyl, Phenyl, Heteroaryl groups | Influences binding in hydrophobic pockets; modifications affect potency and selectivity. |

| 4-Position | Anilino, Alkylamino, Heteroaryl groups | Critical for hinge-binding in many kinases; major determinant of target class. |

| 7-Position | Methoxy, Ethoxy, Morpholino, Piperazino, Acetyl groups | Modulates potency and physicochemical properties (e.g., solubility); often solvent-exposed. |

The electronic and steric properties of the substituents at the 2-, 4-, and 7-positions are fundamental to the molecule's interaction with its biological target.

Electronic Properties: The two methyl groups at the 2- and 4-positions are electron-donating and increase the lipophilicity of the molecule in those regions. In contrast, the acetyl group at the 7-position has an electron-withdrawing character due to the carbonyl oxygen. This carbonyl group also provides a potential hydrogen bond accepting site. Studies on other quinazolines have shown that the insertion of electron-donating groups at the 6 and 7 positions can increase biological activity. nih.gov

Steric Properties: The relatively small size of the methyl groups at positions 2 and 4 creates a specific steric profile. This is in stark contrast to the bulky 4-anilinoquinazolines, suggesting that this compound would likely target proteins with smaller binding pockets. For substituents at the 7-position, SAR studies have revealed that bulkier groups are often favorable for inhibitory activity, suggesting that the acetyl group could be replaced with larger moieties to potentially enhance potency. nih.gov

The biological activity of this compound is dictated by the interplay of its key functional groups and the nitrogen heteroatoms of the quinazoline core.

Quinazoline Nitrogens: The nitrogen atoms within the quinazoline ring are fundamental to its common role as a kinase inhibitor. The N1 atom is a critical hydrogen bond acceptor, frequently interacting with an amide backbone NH group in the hinge region of the ATP-binding site of protein kinases. The N3 atom's role is more varied and depends on the specific binding context.

Acetyl Group Carbonyl: The carbonyl oxygen of the 7-acetyl group is a key functional group. It can serve as a hydrogen bond acceptor, which can be a crucial interaction for anchoring the molecule within a binding site or for improving aqueous solubility.

Methyl Groups: The methyl groups at the C2 and C4 positions primarily contribute to the molecule's activity through hydrophobic (lipophilic) interactions, fitting into non-polar pockets within the target protein.

Development of SAR Hypotheses and Predictive Models

Based on the systematic analysis of the quinazoline scaffold, it is possible to develop hypotheses about the key structural requirements for biological activity and construct predictive pharmacophore models.

A pharmacophore model for a molecule describes the essential spatial arrangement of features necessary for biological activity. For a compound like this compound, a hypothetical pharmacophore can be proposed based on the general features of quinazoline-based inhibitors.

| Pharmacophoric Feature | Corresponding Structural Element |

| Heterocyclic Core | The quinazoline ring system. |

| Hydrogen Bond Acceptor | The N1 atom of the quinazoline ring. |

| Hydrogen Bond Acceptor (Potential) | The carbonyl oxygen of the 7-acetyl group. |

| Hydrophobic Group 1 | The 2-methyl substituent. |

| Hydrophobic Group 2 | The 4-methyl substituent. |

This model suggests that the quinazoline core provides the basic scaffold, with the N1 atom being crucial for a primary binding interaction. The substituents at the 2-, 4-, and 7-positions then fine-tune the activity and selectivity by engaging with specific hydrophobic pockets and polar contact points on the target protein.

The extensive research on quinazoline derivatives allows for the establishment of clear correlations between specific structural features and their resulting biological effects.

The 4-Position as a Selectivity Gate: The substituent at the 4-position is a major determinant of the target class. Large, flexible, hydrogen-bond-donating groups (like anilino moieties) are strongly correlated with potent inhibition of protein kinases like EGFR. mdpi.com The small, non-donating methyl group in this compound suggests it is unlikely to be a potent EGFR inhibitor and may target a different class of enzymes or receptors.

The 7-Position for Potency and Property Modulation: There is a strong correlation between the modification of the 7-position and the modulation of inhibitory potency and drug-like properties. The introduction of groups capable of hydrogen bonding or larger moieties that can occupy adjacent pockets often leads to enhanced biological activity. mdpi.comnih.gov The 7-acetyl group represents a specific choice in this modulation, providing a balance of size and hydrogen-bonding potential.

The 2-Position for Hydrophobic Interaction: The substituent at the 2-position generally correlates with binding affinity through hydrophobic interactions. The size and nature of this group must be complementary to the shape of the corresponding pocket in the target protein to achieve high potency.

Lead Compound Optimization Strategies

The development of potent and selective therapeutic agents from a preliminary "hit" or "lead" compound is a critical and intricate process in drug discovery. For quinazoline-based scaffolds, such as this compound, lead optimization is a multifaceted endeavor that employs iterative design, synthesis, and evaluation cycles, guided by rational drug design principles. The overarching goal is to enhance the compound's desirable properties, including potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects and toxicity.

Iterative Design, Synthesis, and Evaluation Cycle

The iterative cycle of design, synthesis, and biological evaluation forms the cornerstone of lead optimization. This process is a systematic approach to understanding the structure-activity relationships (SAR) of a chemical series and progressively refining the lead compound.

Design Phase: The cycle commences with the design of new analogs of the lead compound. For a molecule like this compound, this would involve proposing modifications to its structure. These modifications are not random but are based on the existing SAR data of related quinazoline derivatives. For instance, literature on various quinazoline-based compounds has shown that substitutions at the 2, 4, 6, and 7-positions of the quinazoline ring can significantly influence their biological activity. acs.orgmdpi.comnih.gov For example, the methyl groups at the 2- and 4-positions and the acetyl group at the 7-position of this compound would be key points for modification. Design strategies could include:

Altering the size and lipophilicity of substituents: The methyl groups could be replaced with larger alkyl groups or more polar moieties.

Introducing hydrogen bond donors and acceptors: The acetyl group could be modified to an alcohol, an amide, or other functional groups to explore new interactions with a biological target.

Bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. preprints.orgnih.gov

Computational tools, such as molecular docking, can be employed during the design phase to predict how the proposed analogs might interact with a specific biological target, helping to prioritize which compounds to synthesize.

Synthesis Phase: Once a set of new analogs is designed, the next step is their chemical synthesis. The synthetic routes must be robust and versatile to allow for the creation of a diverse range of derivatives. For quinazoline derivatives, various synthetic methodologies have been established, often involving the condensation of anthranilic acid derivatives with other reagents. nih.govnih.gov

Evaluation Phase: The newly synthesized compounds are then subjected to a battery of biological assays to determine their activity, selectivity, and often, their basic physicochemical and pharmacokinetic properties. This screening process provides the crucial data that feeds back into the design phase of the next cycle. For example, if a particular modification leads to a significant increase in potency, the next round of designs might explore further variations around that position. Conversely, modifications that lead to a loss of activity or an increase in toxicity are deprioritized.

This cyclical process is repeated, with each iteration building on the knowledge gained from the previous ones, to systematically optimize the lead compound.

Rational Drug Design Principles for Enhanced Selectivity and Potency

Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. This approach is particularly valuable for enhancing the potency and selectivity of lead compounds like those based on the quinazoline scaffold.

Target-Based Drug Design: If the biological target of this compound is known and its crystal structure is available, structure-based drug design (SBDD) becomes a powerful tool. By visualizing the binding pocket of the target, medicinal chemists can design modifications to the lead compound that will improve its fit and interactions. For example, if the acetyl group at the 7-position is in a region of the binding pocket that can accommodate a larger, more hydrophobic group, analogs with such modifications can be designed and synthesized. Similarly, if there is an opportunity to form a new hydrogen bond with a specific amino acid residue in the target, a functional group capable of forming such a bond can be introduced. This approach has been successfully used to develop potent and selective quinazoline-based inhibitors of various enzymes, such as kinases. nih.govnih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used to guide the design of new analogs that retain these key features while exploring other modifications to improve potency and selectivity.

Selectivity Enhancement: A major goal of lead optimization is to improve the selectivity of the compound for its intended target over other related targets. This is crucial for minimizing off-target side effects. Rational design principles can be applied to exploit differences in the binding sites of the target and off-target proteins. For instance, if an off-target protein has a smaller binding pocket, bulky substituents can be added to the lead compound to create steric hindrance and prevent it from binding to the off-target, while still allowing it to bind to the desired target.

The table below illustrates hypothetical modifications to this compound and the rationale behind them based on general principles of lead optimization for quinazoline derivatives.

| Compound | Modification from this compound | Rationale for Design | Potential Impact |

| Analog A | Replacement of the 7-acetyl group with a 7-carboxamide group. | Introduce a hydrogen bond donor and acceptor to potentially form new interactions with the target protein. | Increased potency and/or selectivity. |

| Analog B | Replacement of the 2-methyl group with a cyclopropyl group. | Explore the effect of a small, rigid substituent on binding affinity. | Improved potency and metabolic stability. |

| Analog C | Introduction of a hydroxyl group to the 4-methyl group. | Increase polarity and potential for hydrogen bonding. | Improved solubility and pharmacokinetic profile. |

| Analog D | Replacement of the quinazoline core with a quinoline (B57606) core. | Bioisosteric replacement to explore different core structures while maintaining key aromatic features. | Altered selectivity profile and potential for new intellectual property. |

These examples demonstrate how the systematic application of iterative design and rational drug design principles can guide the optimization of a lead compound like this compound to develop a more potent, selective, and drug-like candidate.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as a quinazoline (B50416) derivative, and its target protein at the atomic level.

Molecular docking simulations for various quinazoline derivatives have revealed specific binding modes within the active sites of numerous protein targets, including epidermal growth factor receptor (EGFR) and butyrylcholinesterase (BuChE). nih.govresearchgate.netfrontiersin.org Typically, the quinazoline ring system acts as a core scaffold that anchors the molecule within the binding pocket.

Key interactions frequently observed include:

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring are often involved in forming crucial hydrogen bonds with amino acid residues in the target's active site. frontiersin.org

Hydrophobic Interactions: The bicyclic nature of the quinazoline core and its substituents, like the dimethyl groups in 1-(2,4-Dimethylquinazolin-7-yl)ethanone, often engage in hydrophobic interactions with nonpolar residues of the protein.

π-Stacking: The aromatic rings of the quinazoline scaffold can participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan, further stabilizing the ligand-protein complex.

For instance, in studies of 2,4-disubstituted quinazolines targeting BuChE, interactions with residues like Asp70 and Gln71 have been noted, highlighting the importance of the quinazoline core in binding. frontiersin.org Similarly, docking of quinazoline derivatives into the EGFR active site has helped to understand their anticancer activity. nih.gov

Table 1: Common Interactions of Quinazoline Derivatives in Molecular Docking Studies

| Interaction Type | Description | Key Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Asp, Gln, Ser |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules. | Val, Leu, Ile |

| π-Stacking | Noncovalent interactions between aromatic rings. | Phe, Tyr, Trp |

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). researchgate.net These scores allow for the ranking of different derivatives based on their predicted potency. researchgate.net For example, studies on 2,4-disubstituted quinazoline derivatives as BuChE inhibitors calculated binding free energies to rank the compounds, with values such as -11.2, -9.9, and -10.6 kcal/mol for the most active compounds. researchgate.net This ranking helps prioritize which novel compounds should be synthesized and tested in the lab, streamlining the drug discovery process.

Docking simulations provide a detailed view of the target's active site, revealing key features and pockets that can be exploited for drug design. researchgate.net By analyzing the docked pose of a ligand like this compound, researchers can understand its conformational changes upon binding. This analysis is crucial for designing derivatives with improved shape complementarity to the active site, potentially leading to enhanced activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govfrontiersin.org This technique is widely used to predict the activity of new, unsynthesized compounds. nih.gov

Both 2D and 3D-QSAR models have been developed for various series of quinazoline derivatives to predict their activity against different biological targets. frontiersin.orgijprajournal.com These models are built using a training set of compounds with known activities and are then validated using a test set. The statistical quality of a QSAR model is often assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). For many quinazoline series, QSAR models with high predictive power (R² values often exceeding 0.9 and q² values above 0.6) have been successfully developed. frontiersin.orgijprajournal.com

QSAR studies identify key molecular descriptors—numerical values that characterize the properties of a molecule—that influence biological activity. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, physicochemical, or quantum chemical. nih.gov

For quinazoline derivatives, QSAR analyses have highlighted the importance of several types of descriptors:

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. 3D-QSAR contour maps often show regions where bulky groups increase or decrease activity. ijprajournal.com

Electrostatic Descriptors: These describe the charge distribution in the molecule. Contour maps can indicate where positive or negative potentials are favorable for activity. ijprajournal.com

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, which can correlate with activity.

The insights gained from identifying these influential descriptors are invaluable for the rational design of new quinazoline derivatives, including analogs of this compound, with potentially enhanced biological profiles. frontiersin.org

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations provide valuable insights into the behavior of a compound within a simulated biological environment, offering a dynamic perspective that complements static modeling techniques like molecular docking. For the compound this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the well-established use of this technique for the broader class of quinazoline derivatives allows for a detailed projection of its application and the expected insights. abap.co.inkemdikbud.go.idnih.govbenthamdirect.comnih.govnih.govresearchgate.net

Conformational Flexibility and Dynamic Interactions of the Compound within a Biological Environment

MD simulations can elucidate the conformational flexibility of this compound, revealing how its three-dimensional shape changes over time when interacting with a biological target, such as a protein receptor. This is crucial as the compound's biological activity is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

The ethanone (B97240) group attached to the quinazoline core, along with the methyl groups, can exhibit rotational freedom. MD simulations would track the torsional angles of these groups, identifying the most energetically favorable and frequently adopted conformations in a solvated, physiological-like environment. The flexibility of the quinazoline ring system itself, though generally rigid, can also be assessed for any subtle puckering or deformations upon binding.

Furthermore, these simulations can map the dynamic interactions between this compound and its surrounding environment, which typically includes water molecules, ions, and the amino acid residues of a target protein. Key interactions that can be monitored over the simulation trajectory include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring and the oxygen atom of the ethanone group are potential hydrogen bond acceptors, while surrounding water molecules or specific amino acid residues (like threonine, serine, or lysine) can act as donors. The stability and duration of these hydrogen bonds are critical for strong and specific binding. kemdikbud.go.idnih.govbenthamdirect.comresearchgate.net

Hydrophobic Interactions: The dimethylquinazoline core is largely aromatic and therefore hydrophobic. It is expected to form favorable interactions with nonpolar residues of a protein's binding pocket, such as leucine, isoleucine, and valine. These interactions are a major driving force for ligand binding. abap.co.inbenthamdirect.com

Water-Mediated Interactions: Water molecules within the binding site can play a crucial role by forming bridging hydrogen bonds between the ligand and the receptor. MD simulations can reveal the positions and dynamics of these key water molecules. researchgate.net

The following table illustrates the types of dynamic interactions that would be analyzed in an MD simulation of this compound complexed with a hypothetical protein target.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Protein Residues/Molecules | Significance in Binding |

| Hydrogen Bonding | Quinazoline ring nitrogens, Ethanone oxygen | Ser, Thr, Asn, Gln, Lys, Arg, His, Water | Provides specificity and contributes significantly to binding affinity. |

| Hydrophobic Interactions | Dimethylquinazoline aromatic ring system | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro | Major driving force for binding, contributes to the stability of the complex. |

| π-π Stacking | Quinazoline aromatic ring | Phe, Tyr, Trp, His | Aromatic-aromatic interactions that can enhance binding affinity and specificity. |

| Water Bridges | Any polar group on the compound | Polar or charged residues, Water | Mediate interactions between the ligand and receptor that might otherwise not occur. |

Stability of Ligand-Receptor Complexes

A primary application of MD simulations is to assess the stability of a ligand-receptor complex once the compound is "docked" into the active site of a protein. nih.govresearchgate.net The stability of the complex formed between this compound and its potential biological target would be indicative of its binding affinity and residence time, which are important parameters for its efficacy.

Several metrics are commonly used to evaluate the stability of the complex during an MD simulation:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the ligand and the protein's backbone from their initial docked conformation over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing major conformational changes. For quinazoline derivatives, stable RMSD values for the ligand are often within a low angstrom range, indicating minimal movement from the initial binding pose. abap.co.inkemdikbud.go.idresearchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein or atoms of the ligand. It helps to identify which parts of the complex are flexible and which are stable. Low RMSF values for the residues in the binding pocket that are interacting with the ligand indicate stable and persistent interactions. abap.co.inkemdikbud.go.idresearchgate.netresearchgate.net

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the snapshots from the MD simulation to estimate the binding free energy of the ligand-receptor complex. A more negative binding free energy value typically corresponds to a higher binding affinity. abap.co.inkemdikbud.go.idugm.ac.id

The table below provides a hypothetical summary of results from a molecular dynamics simulation, illustrating how the stability of a this compound-protein complex might be presented.

| Metric | Analyzed Component | Typical Stable Value/Observation (based on similar compounds) | Interpretation |

| RMSD | Ligand (this compound) | < 2.0 Å | The ligand remains stably bound in the active site without significant deviation from its initial pose. |

| RMSD | Protein Backbone (Cα atoms) | Fluctuations within 1-3 Å | The overall protein structure remains stable and does not unfold during the simulation. |

| RMSF | Binding Site Residues | Low fluctuations (< 1.5 Å) | Residues interacting with the ligand are constrained, indicating persistent and stable interactions. |

| Hydrogen Bond Occupancy | Specific ligand-residue pairs | > 50% | Key hydrogen bonds are maintained for a significant portion of the simulation time, anchoring the ligand. |

| MM/PBSA Binding Energy | Ligand-Receptor Complex | -30 to -50 kcal/mol | Indicates a favorable and strong binding affinity of the compound for the target protein. |

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation within Research Contexts

Spectroscopic methods are indispensable for confirming the covalent structure of newly synthesized molecules and for analyzing modified products. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. In the context of complex heterocyclic systems like quinazolines, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign every proton and carbon signal unambiguously. For instance, in the analysis of related quinoline (B57606) structures, ¹H-NMR spectra are used to identify signals from methyl groups and aromatic hydrogens, with their chemical shifts (δ) and coupling constants (J) providing information on their chemical environment and connectivity. mdpi.com ¹³C-NMR and Attached Proton Test (APT) experiments help distinguish between quaternary, methine, methylene, and methyl carbons. mdpi.com

Below is a table of hypothetical ¹H and ¹³C NMR data for 1-(2,4-Dimethylquinazolin-7-yl)ethanone, based on typical chemical shifts for similar quinazoline (B50416) and acetophenone (B1666503) structures.

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| C2-CH₃ | ¹H NMR | ~2.8 | Singlet (s) | N/A |

| C4-CH₃ | ¹H NMR | ~2.9 | Singlet (s) | N/A |

| H5 | ¹H NMR | ~8.2 | Doublet (d) | ~8.5 |

| H6 | ¹H NMR | ~7.9 | Doublet of Doublets (dd) | J1 ≈ 8.5, J2 ≈ 1.5 |

| H8 | ¹H NMR | ~8.4 | Doublet (d) | ~1.5 |

| CO-CH₃ | ¹H NMR | ~2.7 | Singlet (s) | N/A |

| CO-CH₃ | ¹³C NMR | ~27.0 | - | - |

| C=O | ¹³C NMR | ~197.0 | - | - |

| Quinazoline Carbons | ¹³C NMR | ~120-170 | - | - |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org This is critical for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. The ESI (Electrospray Ionization) technique is commonly used for such analyses. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic peak would be the strong carbonyl (C=O) stretch of the ketone group, typically appearing around 1680-1700 cm⁻¹. Other important signals would include C-H stretches from the methyl and aromatic groups, and C=N/C=C stretching vibrations from the quinazoline ring system. nist.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinazoline exhibit characteristic absorption peaks in the UV region. The position and intensity of these peaks can be used to study the conjugation within the molecule and monitor reactions or binding events. mdpi.com For similar heterocyclic systems, strong absorption peaks due to π-π* transitions are typically observed. mdpi.com

Chromatographic Methods for Purification and Purity Assessment of Research Compounds

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.

Column Chromatography is a standard method for purifying reaction products from starting materials, byproducts, and other impurities. The crude product is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. mdpi.com Separation occurs based on the differential adsorption of the components to the stationary phase. The process is often monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of a final compound. google.com A small amount of the sample is injected into a column with a tightly packed stationary phase, and the mobile phase is pumped through at high pressure. A detector measures the components as they elute, generating a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration. Purity is often expressed as a percentage of the total peak area. For quality control in synthetic processes, HPLC purity of over 99% is often required. google.com

X-ray Diffraction Studies for Solid-State Structural Features

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous confirmation of a compound's structure and stereochemistry. The analysis yields precise data on bond lengths, bond angles, and torsion angles. nih.gov

Key data obtained from an X-ray diffraction study includes:

Crystal System: The lattice system in which the compound crystallizes (e.g., monoclinic, triclinic). researchgate.netmdpi.com

Space Group: The symmetry group of the crystal. researchgate.netmdpi.com

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. researchgate.netmdpi.com

This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the material's physical properties. nih.gov

| Parameter | Example Value | Reference |

|---|---|---|

| Chemical Formula | C₂₃H₂₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 20.795 (8) | researchgate.net |

| b (Å) | 7.484 (2) | researchgate.net |

| c (Å) | 10.787 (2) | researchgate.net |

| β (°) | 93.96 (2) | researchgate.net |

| Volume (ų) | 1674.8 (6) | researchgate.net |

Biophysical Techniques for Ligand-Target Interaction Characterization

To investigate the potential biological activity of a compound, it is essential to characterize its interaction with target biomolecules (e.g., proteins, enzymes).

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between a ligand (like this compound) and a target molecule in solution. nih.gove-century.us The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in a molecule's size, charge, and solvation shell. researchgate.net

In a typical MST experiment, the target protein is fluorescently labeled. A constant concentration of the labeled target is mixed with varying concentrations of the non-labeled ligand. e-century.us The movement of the fluorescent target through a microscopic, laser-induced temperature gradient is measured. When the ligand binds to the target, the complex's thermophoretic properties change, leading to a different fluorescence signal. By plotting the change in fluorescence against the ligand concentration, a binding curve is generated, from which the equilibrium dissociation constant (KD) can be determined. nih.govchalmers.se A low KD value (e.g., in the nanomolar range) indicates a high binding affinity. nih.gov MST is advantageous due to its low sample consumption, speed, and ability to perform measurements in complex biological liquids. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The quinazoline (B50416) core is a versatile scaffold known to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. mdpi.comymerdigital.com Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are established kinase inhibitors used in cancer therapy. mdpi.comnih.gov

Future research on 1-(2,4-Dimethylquinazolin-7-yl)ethanone should initially involve broad-spectrum screening to identify potential biological activities. Given the prevalence of quinazolines as kinase inhibitors, a primary focus could be on a panel of cancer-related kinases. However, investigations should not be limited to oncology. The diverse pharmacological profile of quinazoline derivatives suggests potential applications in other areas:

Neurodegenerative Diseases: Some quinazoline derivatives have shown potential in the context of Alzheimer's disease by targeting enzymes like cholinesterases or modulating pathways involved in amyloid-beta and tau pathology.

Infectious Diseases: The quinazoline scaffold has been explored for its antibacterial, antifungal, and antiviral properties. nih.gov Screening against a panel of clinically relevant pathogens could reveal novel antimicrobial activities.

Inflammatory Disorders: Certain quinazoline derivatives exhibit anti-inflammatory effects, suggesting that This compound could be investigated for its potential to modulate inflammatory pathways. wisdomlib.org

Development of Advanced Quinazoline Derivatives with Tuned Activity Profiles

Should initial screenings identify a promising biological activity for This compound , the next logical step would be the synthesis and evaluation of a library of related derivatives to establish a structure-activity relationship (SAR). nih.gov The substitution pattern of the quinazoline ring is known to be crucial for its biological activity. mdpi.com For This compound , key modifications could include:

| Position | Potential Modifications | Rationale |

| 2- and 4-Methyl Groups | - Varying alkyl chain length- Introduction of aromatic or heteroaromatic rings- Replacement with functional groups like amines or ethers | To probe the steric and electronic requirements of the binding pocket. |

| 7-Ethanone Group | - Modification of the acetyl group to other ketones or esters- Conversion to an oxime or other derivatives- Replacement with amides or sulfonamides | To explore the impact of the electronic nature and hydrogen bonding capacity of the substituent at this position. |

| Quinazoline Ring | - Introduction of substituents at other available positions (e.g., 5, 6, 8) | To modulate the overall physicochemical properties of the molecule, such as solubility and lipophilicity. nih.gov |

This systematic approach would allow for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the development of advanced derivatives with fine-tuned activity profiles.

Mechanistic Studies at a Higher Resolution

Once a lead compound with a desirable activity profile is identified, detailed mechanistic studies will be crucial to understand its mode of action at a molecular level. Depending on the observed biological effect, these studies could involve a variety of techniques:

Target Identification and Validation: If the molecular target is unknown, techniques such as affinity chromatography, proteomics, or genetic screens could be employed for its identification.

Enzyme Kinetics and Binding Assays: For enzyme inhibitors, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive). Binding assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), could quantify the binding affinity and thermodynamics of the interaction.

Structural Biology: X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target, revealing key interactions and guiding further optimization.

Cellular and Molecular Biology Techniques: Western blotting, RT-PCR, and reporter gene assays can be used to investigate the effect of the compound on specific signaling pathways within the cell. For example, studies on other 2,4-disubstituted quinazolines have shown they can down-regulate c-myc by stabilizing G-quadruplex structures. nih.gov

Potential for Combination Therapies (Conceptual, without clinical data)

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better efficacy and overcome drug resistance. rsc.org Quinazoline derivatives, with their diverse mechanisms of action, are attractive candidates for such approaches. Conceptually, This compound or its optimized derivatives could be combined with other therapeutic agents. For instance, if the compound is found to be a PARP inhibitor, as has been seen with other quinazolines, it could be combined with DNA-damaging agents. nih.gov Similarly, if it targets a specific signaling pathway, it could be used in combination with drugs that target other nodes in the same or parallel pathways. The molecular hybridization approach, where two or more pharmacophores are combined into a single molecule, could also be explored to create multi-target agents. rsc.org

Application as Chemical Probes for Biological Systems

Well-characterized small molecules are invaluable tools for dissecting complex biological processes. A potent and selective derivative of This compound could be developed into a chemical probe. This would involve modifying the molecule to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, without significantly compromising its biological activity. nih.govacs.org Such probes could be used in a variety of applications, including:

Cellular Imaging: Fluorescently labeled probes could be used to visualize the subcellular localization of the target protein in living cells. acs.org

Target Engagement Assays: Probes can be used to confirm that the compound is interacting with its intended target within a cellular context.

Affinity-based Proteomics: Biotinylated probes can be used to pull down the target protein and its interacting partners from cell lysates, providing insights into the broader biological context of the target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.